2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one
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Overview
Description
2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one is an organic compound characterized by a cyclooctane ring with a ketone group and a 4-chlorophenylmethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one typically involves the condensation of 4-chlorobenzaldehyde with cyclooctanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-[(4-Chlorophenyl)methylidene]cyclooctanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)methylidene]cyclohexan-1-one: Similar structure but with a cyclohexane ring instead of a cyclooctane ring.
2-[(4-Chlorophenyl)methylidene]cyclopentan-1-one: Similar structure but with a cyclopentane ring.
2-[(4-Chlorophenyl)methylidene]cyclobutan-1-one: Similar structure but with a cyclobutane ring.
Uniqueness
2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one is unique due to its larger cyclooctane ring, which can impart different chemical and physical properties compared to its smaller-ring analogs
Properties
CAS No. |
817204-25-4 |
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Molecular Formula |
C15H17ClO |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylidene]cyclooctan-1-one |
InChI |
InChI=1S/C15H17ClO/c16-14-9-7-12(8-10-14)11-13-5-3-1-2-4-6-15(13)17/h7-11H,1-6H2 |
InChI Key |
INXYLQNKCKUCJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)C(=CC2=CC=C(C=C2)Cl)CC1 |
Origin of Product |
United States |
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